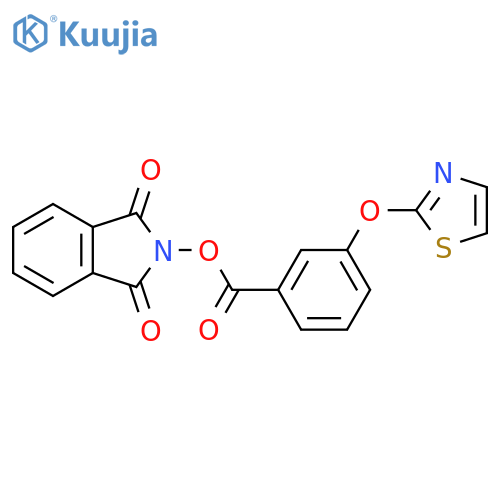Cas no 2248350-36-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate)

2248350-36-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate
- 2248350-36-7
- EN300-6519580
-
- インチ: 1S/C18H10N2O5S/c21-15-13-6-1-2-7-14(13)16(22)20(15)25-17(23)11-4-3-5-12(10-11)24-18-19-8-9-26-18/h1-10H
- InChIKey: FZMDICDMNZZDIF-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1OC1=CC=CC(=C1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 366.03104260g/mol
- どういたいしつりょう: 366.03104260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 114Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519580-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 5.0g |
$1779.0 | 2025-03-14 | |
| Enamine | EN300-6519580-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 10.0g |
$2638.0 | 2025-03-14 | |
| Enamine | EN300-6519580-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 0.25g |
$564.0 | 2025-03-14 | |
| Enamine | EN300-6519580-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 0.5g |
$589.0 | 2025-03-14 | |
| Enamine | EN300-6519580-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 2.5g |
$1202.0 | 2025-03-14 | |
| Enamine | EN300-6519580-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 0.05g |
$515.0 | 2025-03-14 | |
| Enamine | EN300-6519580-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 1.0g |
$614.0 | 2025-03-14 | |
| Enamine | EN300-6519580-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate |
2248350-36-7 | 95.0% | 0.1g |
$540.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
2248350-36-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,3-thiazol-2-yloxy)benzoate) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
